spectroscopic analysis of o-Cymen-5-ol (NMR, IR, Mass Spec)
spectroscopic analysis of o-Cymen-5-ol (NMR, IR, Mass Spec)
Introduction
o-Cymen-5-ol (IUPAC name: 4-isopropyl-3-methylphenol) is a substituted phenol with a molecular formula of C₁₀H₁₄O and a monoisotopic mass of 150.1045 g/mol . It is an isomer of thymol and carvacrol and finds applications in cosmetics as a preservative and in various other industries. A thorough understanding of its molecular structure is crucial for its application and development. This technical guide provides a detailed analysis of o-Cymen-5-ol using Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS). The presented data, including predicted NMR shifts and expected IR absorptions, serves as a valuable resource for researchers, scientists, and professionals in drug development.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful analytical technique that provides detailed information about the carbon-hydrogen framework of a molecule.
Predicted ¹H NMR Data
The proton NMR (¹H NMR) spectrum provides information about the chemical environment and connectivity of hydrogen atoms in a molecule. The predicted ¹H NMR data for o-Cymen-5-ol in a typical deuterated solvent (e.g., CDCl₃) is summarized in the table below.
| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |
| ~6.9 - 7.1 | d | 1H | Ar-H |
| ~6.6 - 6.8 | d | 1H | Ar-H |
| ~6.5 - 6.7 | s | 1H | Ar-H |
| ~4.5 - 5.5 | s (broad) | 1H | -OH |
| ~3.0 - 3.4 | sept | 1H | -CH(CH₃)₂ |
| ~2.2 | s | 3H | Ar-CH₃ |
| ~1.2 | d | 6H | -CH(CH₃)₂ |
Note: Predicted chemical shifts can vary slightly depending on the solvent and the prediction algorithm used. 'd' denotes a doublet, 's' a singlet, and 'sept' a septet.
Predicted ¹³C NMR Data
The carbon-13 NMR (¹³C NMR) spectrum provides information about the different carbon environments in a molecule. The predicted ¹³C NMR data for o-Cymen-5-ol is presented below.
| Chemical Shift (δ) ppm | Carbon Assignment |
| ~150 - 155 | C-OH (aromatic) |
| ~135 - 140 | C-isopropyl (aromatic) |
| ~130 - 135 | C-CH₃ (aromatic) |
| ~125 - 130 | CH (aromatic) |
| ~115 - 120 | CH (aromatic) |
| ~110 - 115 | CH (aromatic) |
| ~30 - 35 | -CH(CH₃)₂ |
| ~20 - 25 | -CH(CH₃)₂ |
| ~15 - 20 | Ar-CH₃ |
Note: These are predicted values and may differ from experimental results.
Infrared (IR) Spectroscopy
Infrared (IR) spectroscopy measures the absorption of infrared radiation by a molecule, which corresponds to its vibrational transitions. It is particularly useful for identifying functional groups.
Expected IR Absorption Bands
The IR spectrum of o-Cymen-5-ol is expected to show characteristic absorption bands corresponding to its phenolic and alkyl-substituted aromatic structure.
| Wavenumber (cm⁻¹) | Vibration Type | Functional Group |
| 3200 - 3600 (broad) | O-H stretch | Phenolic -OH |
| 3000 - 3100 | C-H stretch | Aromatic C-H |
| 2850 - 2960 | C-H stretch | Aliphatic C-H |
| 1500 - 1600 | C=C stretch | Aromatic ring |
| 1450 - 1480 | C-H bend | Aliphatic C-H |
| 1150 - 1250 | C-O stretch | Phenolic C-O |
| 800 - 900 | C-H bend (out-of-plane) | Aromatic C-H |
Mass Spectrometry (MS)
Mass spectrometry is an analytical technique that ionizes chemical species and sorts the ions based on their mass-to-charge ratio. Electron Ionization (EI) is a common method that often leads to characteristic fragmentation patterns, providing valuable structural information.
Mass Spectrometry Data and Fragmentation Analysis
The mass spectrum of o-Cymen-5-ol (under EI conditions) would exhibit a molecular ion peak and several fragment ions. The NIST WebBook provides an experimental mass spectrum for 3-Methyl-4-isopropylphenol.[1]
| m/z | Relative Intensity | Proposed Fragment |
| 150 | High | [M]⁺ (Molecular Ion) |
| 135 | High | [M - CH₃]⁺ |
| 107 | Moderate | [M - C₃H₇]⁺ or subsequent fragmentation |
| 91 | Moderate | Tropylium ion [C₇H₇]⁺ |
| 77 | Low | Phenyl cation [C₆H₅]⁺ |
The fragmentation of phenols is well-documented.[2][3] For o-Cymen-5-ol, the molecular ion [C₁₀H₁₄O]⁺ would be prominent. A common fragmentation pathway for alkylphenols is the benzylic cleavage, leading to the loss of a methyl group (CH₃) to form a stable ion at m/z 135.[4][5] Loss of the isopropyl group (C₃H₇) can also occur.
Experimental Protocols
The following are general methodologies for obtaining the spectroscopic data discussed.
NMR Sample Preparation and Analysis
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Sample Preparation : Dissolve 5-25 mg of o-Cymen-5-ol in approximately 0.6-1.0 mL of a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a clean, dry NMR tube.
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Referencing : Add a small amount of an internal standard, such as tetramethylsilane (TMS), for chemical shift referencing (δ = 0.00 ppm).
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Data Acquisition : Acquire the ¹H and ¹³C NMR spectra on a high-field NMR spectrometer. For ¹H NMR, a sufficient number of scans should be acquired to achieve a good signal-to-noise ratio. For ¹³C NMR, a larger number of scans is typically required due to the lower natural abundance of the ¹³C isotope.
Attenuated Total Reflectance (ATR) - FTIR Spectroscopy
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Background Collection : Record a background spectrum of the clean, empty ATR crystal to account for atmospheric and instrumental interferences.
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Sample Application : Place a small amount of solid o-Cymen-5-ol directly onto the ATR crystal. Apply pressure using the instrument's clamp to ensure good contact between the sample and the crystal.
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Spectrum Acquisition : Collect the IR spectrum, typically in the range of 4000-400 cm⁻¹.
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Data Processing : The resulting spectrum is typically presented as transmittance or absorbance versus wavenumber (cm⁻¹).
Electron Ionization Mass Spectrometry (EI-MS)
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Sample Introduction : Introduce a small amount of the volatile o-Cymen-5-ol sample into the ion source of the mass spectrometer, often via a gas chromatograph (GC-MS) for pure samples.
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Ionization : Bombard the sample molecules with a high-energy electron beam (typically 70 eV) to induce ionization and fragmentation.
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Mass Analysis : The resulting positively charged ions are accelerated and separated by a mass analyzer (e.g., quadrupole, time-of-flight) based on their mass-to-charge (m/z) ratio.
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Detection : The abundance of each ion is measured by a detector, generating a mass spectrum which is a plot of relative intensity versus m/z.
Workflow for Spectroscopic Analysis
The logical flow from sample preparation to structural elucidation using multiple spectroscopic techniques is crucial for a comprehensive analysis.
